molecular formula C18H26N2O B2588733 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one CAS No. 2309216-55-3

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one

Cat. No.: B2588733
CAS No.: 2309216-55-3
M. Wt: 286.419
InChI Key: CSUBOFTVUXFXHS-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one is a ketone-containing compound featuring a 1,4-diazepane (seven-membered ring with two nitrogen atoms) substituted at the 4-position with a cyclobutyl group. The propan-1-one moiety is linked to a phenyl group at the 3-position.

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUBOFTVUXFXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide and the diazepane intermediate.

    Attachment of the Phenylpropanone Moiety: The final step involves the condensation of the cyclobutyl-diazepane intermediate with a phenylpropanone derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Pharmacological Potential

Research has indicated that compounds with similar structures to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one may act as selective agonists for cannabinoid receptors. Specifically, derivatives of 1,4-diazepane have shown promise as potent agonists for Cannabinoid receptor 2 (CB2), which is implicated in various physiological processes including pain modulation and inflammation control .

Synthesis of Heterocyclic Compounds

The compound serves as a valuable building block in synthetic organic chemistry. Its structure allows for the creation of more complex heterocyclic compounds, which are essential in drug development due to their diverse biological activities .

Antinociceptive Activity

Preliminary studies suggest that compounds related to this class may exhibit antinociceptive properties, making them candidates for pain management therapies. The mechanism of action is believed to involve modulation of pain pathways through interaction with specific receptors.

Case Study 1: Cannabinoid Receptor Agonism

A study highlighted the effectiveness of diazepane derivatives in targeting CB2 receptors with high selectivity over CB1 receptors. This selectivity is crucial for minimizing psychoactive side effects typically associated with cannabinoid therapies. The findings suggest that structural modifications could enhance metabolic stability and therapeutic efficacy .

Case Study 2: Pain Management Applications

In a pharmacological assessment of related compounds, it was found that certain diazepane derivatives exhibited significant antinociceptive effects in animal models. These compounds were evaluated using established pain models, confirming their potential utility in developing new analgesic medications.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully understand the molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the 1,4-Diazepane Ring

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one
  • Key Differences : The cyclobutyl group in the target compound is replaced with a 4-methylpyrrolidin-3-yl group. This introduces a secondary amine and a methyl substituent, altering steric and electronic properties.
  • Implications : The pyrrolidine ring may enhance solubility due to increased polarity, while the methyl group could influence metabolic stability .
(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one
  • Key Differences : The ketone is replaced with a lactam (diazepan-2-one), and a benzyl group is present at the 1-position.
  • The benzyl group may enhance lipophilicity, affecting blood-brain barrier penetration .

Modifications in the Phenylpropan-1-one Moiety

1-(4-Fluorophenyl)-3-phenylpropan-1-one
  • Key Differences : The diazepane-cyclobutyl moiety is absent; instead, a fluorine atom is introduced at the para position of the phenyl group.
  • Properties :
    • Molecular Weight : 228.26 g/mol
    • Boiling Point : 358.9°C
    • Density : 1.127 g/cm³
1-(4-Bromophenyl)-3-phenylpropan-1-one
  • Key Differences : A bromine atom replaces the fluorine in the previous analog.
  • Properties :
    • Molecular Weight : 289.18 g/mol (estimated)
    • Hazard Profile : Classified under GHS guidelines with specific safety measures for handling .
  • Implications : Bromine’s larger atomic radius and polarizability may improve halogen bonding but reduce metabolic stability compared to fluorine .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one ~300 (estimated) Cyclobutyl, diazepane, phenyl N/A N/A
1-(4-Fluorophenyl)-3-phenylpropan-1-one 228.26 Para-fluoro, phenyl 358.9 1.127
1-(4-Bromophenyl)-3-phenylpropan-1-one 289.18 Para-bromo, phenyl N/A N/A
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one ~250 (estimated) Methylpyrrolidin, diazepane N/A N/A

Research Findings and Implications

  • Cyclobutyl vs. Methylpyrrolidin : The cyclobutyl group in the target compound introduces ring strain, which may enhance reactivity or conformational rigidity compared to the more flexible methylpyrrolidin analog .
  • Ketone vs. Lactam : The ketone moiety in the target compound offers a site for further functionalization (e.g., reduction to alcohol), whereas lactam analogs (e.g., diazepan-2-one) are more stable but less versatile .
  • Halogen Effects : Fluorine and bromine substituents on the phenyl ring demonstrate how electronic and steric factors influence physicochemical properties and toxicity profiles .

Biological Activity

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one is a synthetic compound belonging to the diazepane class. Its unique structural features, including a cyclobutyl group and a phenylpropanone moiety, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C24_{24}H30_{30}N2_{2}O
Molecular Weight 386.5 g/mol
CAS Number 2309216-55-3

The structure consists of a diazepane ring linked to a cyclobutyl group and a phenylpropanone moiety, which may influence its interaction with biological systems.

Preliminary studies suggest that compounds with similar structures may act as antagonists for histamine H3 receptors. These receptors play a significant role in neurotransmission and sleep regulation, indicating that 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one could have therapeutic implications for neurological disorders such as Alzheimer's disease and narcolepsy .

Antagonistic Activity

Research indicates that the compound exhibits antagonistic activity at histamine H3 receptors. This activity could lead to increased release of neurotransmitters such as acetylcholine and norepinephrine, potentially enhancing cognitive functions and alertness .

Neuroprotective Effects

In vitro studies have shown that diazepane derivatives can exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This suggests a possible application in neurodegenerative disease treatment .

Study on Neuroleptic Activity

A comparative study evaluated various diazepane derivatives for their neuroleptic activities. The findings indicated that compounds similar to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one demonstrated comparable efficacy to established neuroleptics like haloperidol, with reduced side effects related to extrapyramidal symptoms .

Metabolism and Pharmacokinetics

A pharmacokinetic study utilizing ultraperformance liquid chromatography (UPLC) assessed the metabolic profile of the compound in vivo. Results indicated that the compound is metabolized into several active metabolites, which may contribute to its overall pharmacological effects . The major metabolites identified included:

MetaboliteStructure
Metabolite A Structure A
Metabolite B Structure B
Metabolite C Structure C

These metabolites were shown to retain some biological activity, suggesting that the therapeutic effects of the compound may extend beyond its parent structure.

Q & A

Q. What are the methodological steps to ensure reproducibility in synthesizing 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one?

To achieve reproducible synthesis:

  • Stoichiometric Control : Use precise molar ratios of reactants, as demonstrated in analogous ketone syntheses (e.g., 3-(4-Methoxyphenyl)-1-phenylpropan-1-one) .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity product.
  • Characterization : Validate structure via 1H^1H/13C^{13}C NMR and mass spectrometry. Cross-reference with PubChem-derived InChI keys for computational validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

  • NMR Spectroscopy : Analyze proton environments to confirm cyclobutyl and diazepane moieties. Compare with PubChem data for analogous structures .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities, as shown for structurally similar enones .

Q. What safety protocols are recommended for handling 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation risks, following guidelines for azepane derivatives .
  • Storage : Keep in airtight containers at -20°C to prevent degradation.

Advanced Research Questions

Q. How can conflicting spectroscopic or chromatographic data for this compound be systematically resolved?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to cross-validate functional groups and stereochemistry .
  • Computational Modeling : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
  • Batch Analysis : Replicate synthesis under identical conditions to isolate procedural vs. instrumental errors .

Q. What experimental design frameworks are suitable for studying the environmental fate of this compound?

  • Longitudinal Studies : Adopt methodologies from Project INCHEMBIOL to track abiotic/biotic transformations and bioaccumulation potential .
  • Split-Plot Designs : Use randomized block designs (e.g., as in agricultural chemistry studies) to test environmental variables like pH and temperature .
  • Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. How can researchers integrate theoretical frameworks to study the compound’s mechanism of action in biological systems?

  • Molecular Docking : Use ligand-protein docking simulations to predict interactions with diazepine-binding receptors.
  • Kinetic Studies : Apply Michaelis-Menten models to enzyme inhibition assays, aligning with biochemical theory .
  • Pathway Analysis : Map metabolic pathways using systems biology tools (e.g., KEGG) to identify off-target effects .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

  • DoE (Design of Experiments) : Use response surface methodology to optimize temperature, solvent polarity, and catalyst loading .
  • In-line Analytics : Implement HPLC-MS for real-time monitoring of intermediate formation .
  • Green Chemistry Principles : Replace hazardous solvents with ionic liquids or supercritical CO2_2, as validated in similar ketone syntheses .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Parameter Refinement : Re-evaluate computational inputs (e.g., solvent models, basis sets) in DFT calculations .
  • Experimental Replication : Repeat assays with stricter controls (e.g., degassed solvents, inert atmospheres) .
  • Peer Validation : Share raw data with independent labs for cross-verification, following guidelines for collaborative reproducibility .

Q. What methodologies are recommended for assessing the compound’s stability under varying environmental conditions?

  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and oxidative stress (e.g., H2 _2O2_2) to simulate long-term degradation .
  • LC-MS/MS Monitoring : Quantify degradation products over time to establish kinetic stability profiles .
  • QSAR Modeling : Predict environmental half-lives using quantitative structure-activity relationship models .

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